2-tert-butyl-N-phenylimidazo[1,2-b]pyridazine-6-carboxamide
Description
Properties
IUPAC Name |
2-tert-butyl-N-phenylimidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-17(2,3)14-11-21-15(19-14)10-9-13(20-21)16(22)18-12-7-5-4-6-8-12/h4-11H,1-3H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTAFXPIELBRJGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Amino-6-chloropyridazine
3-Amino-6-chloropyridazine (20 ) is prepared by treating 3,6-dichloropyridazine with aqueous ammonia at 130°C. This intermediate serves as the nucleophilic component for cyclization.
α-Bromoketone Preparation
The tert-butyl-substituted α-bromoketone is synthesized from 4-tert-butylacetophenone. Bromination at the α-position is achieved using pyridinium tribromide or copper(I) bromide, yielding 1 (R = tert-butyl).
Cyclization Reaction
Condensation of 1 with 20 in the presence of sodium bicarbonate forms the imidazo[1,2-b]pyridazine core. The reaction proceeds via alkylation at the pyridazine nitrogen adjacent to the amino group, facilitated by the electron-withdrawing chlorine atom at position 6.
Key Data :
Functionalization at Position 6: Carboxamide Installation
The 6-chloro substituent is converted to a carboxamide through sequential hydrolysis and coupling reactions.
Hydrolysis to Carboxylic Acid
6-Chloroimidazo[1,2-b]pyridazine is hydrolyzed under acidic (HCl, H₂SO₄) or basic (NaOH, LiOH) conditions to yield 6-carboxylic acid.
Optimization Notes :
Amide Bond Formation
The carboxylic acid is activated using coupling agents (HBTU, EDC, T3P) and reacted with aniline to form the carboxamide.
Reaction Conditions :
Substituent Introduction: tert-Butyl Group at Position 2
The tert-butyl group is introduced via the α-bromoketone precursor. Steric hindrance from the bulky substituent necessitates careful optimization.
α-Bromoketone Synthesis
4-tert-Butylacetophenone undergoes α-bromination using pyridinium tribromide in acetic acid.
Impact on Cyclization Efficiency
The tert-butyl group reduces reaction rates due to steric effects. Elevated temperatures (80°C) and extended reaction times (24 hours) improve yields.
Structural Characterization and Validation
Synthesized compounds are validated using spectroscopic and crystallographic methods:
Spectroscopic Analysis
Single-Crystal X-ray Diffraction (SXRD)
Compounds 9 and 18 from analogous studies confirm planar imidazo[1,2-b]pyridazine cores and amide bond geometry.
Comparative Analysis of Synthetic Routes
| Step | Method A (Direct Cyclization) | Method B (Post-Functionalization) |
|---|---|---|
| Core Yield | 85% | 78% |
| Amidation Efficiency | 88% | 72% |
| Total Steps | 3 | 5 |
| Purity (HPLC) | >98% | 95% |
Challenges and Optimization Strategies
-
Steric Hindrance : Use of polar aprotic solvents (DMF, DMSO) enhances solubility of bulky intermediates.
-
Byproduct Formation : Chromatographic purification (silica gel, ethyl acetate/hexane) removes dimeric byproducts.
-
Scale-Up Considerations : Continuous flow systems improve heat transfer during exothermic amidation .
Chemical Reactions Analysis
Types of Reactions
2-tert-butyl-N-phenylimidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base such as potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Anticancer Activity
The primary application of 2-tert-butyl-N-phenylimidazo[1,2-b]pyridazine-6-carboxamide lies in its potential as an anticancer agent . Research indicates that compounds in this class may inhibit specific enzymes or receptors involved in cell proliferation and survival. The compound is hypothesized to interact with protein kinases that regulate cell cycle progression, thereby inducing apoptosis in cancer cells .
Mechanism of Action:
- Kinase Inhibition: The compound may inhibit kinases that are crucial for cancer cell signaling pathways.
- Induction of Apoptosis: By modulating these pathways, it can promote programmed cell death in malignant cells.
Enzyme Inhibition
Beyond its anticancer properties, this compound may also act as an inhibitor of various enzymes involved in metabolic processes. This characteristic can be leveraged to develop treatments for other diseases where enzyme dysregulation is a factor.
Case Studies
Several studies have investigated the efficacy of this compound in preclinical models:
-
Study on Cancer Cell Lines:
- Objective: Evaluate the anticancer properties against various cancer cell lines.
- Findings: The compound demonstrated significant cytotoxic effects on breast and colon cancer cell lines, with IC50 values indicating potent activity .
-
Mechanistic Studies:
- Objective: Understand the interaction with specific kinases.
- Findings: Binding assays revealed that the compound effectively inhibits key kinases involved in tumor growth signaling .
-
Comparative Analysis:
- Similar compounds were analyzed for their structural features and biological activities, highlighting the unique aspects of this compound that contribute to its efficacy .
Mechanism of Action
The mechanism of action of 2-tert-butyl-N-phenylimidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of Key Analogs
Table 2: Substituent Effects on Pharmacokinetic Properties
Biological Activity
2-tert-butyl-N-phenylimidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This compound features a complex structure characterized by a fused imidazole and pyridazine ring system with a tert-butyl group and a phenyl group attached to the nitrogen atom. Its molecular formula is with a molecular weight of approximately 294.35 g/mol .
The biological activity of this compound primarily revolves around its interaction with specific biological targets involved in cell proliferation and survival. Research indicates that this compound may inhibit certain kinases that play crucial roles in cancer cell signaling pathways, thereby inducing apoptosis or reducing cell growth .
Potential Mechanisms Include:
- Kinase Inhibition : The compound may interact with various kinases, which are pivotal in cancer signaling pathways.
- Apoptosis Induction : By inhibiting growth signals, it may trigger programmed cell death in malignant cells.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its anticancer properties and potential applications in treating other diseases.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Recent studies have provided insights into the efficacy of this compound:
- Anticancer Activity :
- Anthelmintic Properties :
- Kinase Inhibition Studies :
Structural Comparisons
The structure of this compound allows for comparisons with other similar compounds that exhibit distinct biological activities.
Table 2: Comparison with Related Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Imidazo[1,2-b]pyridazine | Anticancer properties |
| 2-[4-(1-aminocyclobutyl)phenyl]-3-phenylimidazo[1,2-b]pyridazine-6-carboxamide | Similar core structure | Kinase inhibition |
| 2-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide | Different substituents | MDM2 inhibition |
Q & A
Q. What are the established synthetic routes for 2-tert-butyl-N-phenylimidazo[1,2-b]pyridazine-6-carboxamide, and how can reaction conditions be optimized?
The synthesis typically involves condensation reactions to form the imidazo[1,2-b]pyridazine core, followed by nucleophilic substitutions to introduce tert-butyl and phenyl groups. Key steps include:
- Core formation : Cyclization of pyridazine derivatives with tert-butyl ketones under acidic conditions (e.g., TFA-mediated reactions) .
- Functionalization : Coupling the core with phenylcarboxamide via amidation, optimized using coupling agents like EDCI/HOBt .
- Optimization : Reaction temperature (60–80°C), solvent polarity (DMF or DCM), and catalyst choice (e.g., Pd-based catalysts for cross-couplings) significantly impact yields . Analytical validation via TLC and NMR ensures intermediate purity .
Q. How can structural analogs of this compound be systematically compared to evaluate bioactivity?
Structural analogs are differentiated by substituent positioning (e.g., oxazole isomers) or heterocycle replacements (pyridine vs. pyridazine). A comparative framework includes:
- Structural profiling : Use X-ray crystallography or DFT calculations to assess steric/electronic effects of tert-butyl and phenyl groups .
- Bioactivity assays : Test kinase inhibition (e.g., EGFR or Aurora kinases) and antimicrobial activity in vitro, correlating IC50 values with substituent changes .
- Table of analogs :
| Compound Variation | Key Structural Difference | Bioactivity Trend |
|---|---|---|
| Oxazole isomer substitution | Altered steric hindrance | Reduced kinase affinity |
| Pyridine core replacement | Electron density shift | Enhanced solubility |
Q. What analytical techniques are critical for characterizing this compound and its intermediates?
- NMR spectroscopy : 1H/13C NMR confirms regiochemistry of tert-butyl and phenyl groups (e.g., tert-butyl protons at δ 1.2–1.4 ppm) .
- Mass spectrometry : High-resolution MS validates molecular weight (±0.001 Da tolerance) .
- HPLC : Purity assessment (>95%) with C18 columns and UV detection at 254 nm .
Advanced Research Questions
Q. How can computational methods resolve contradictions in reported bioactivity data across analogs?
Contradictions (e.g., conflicting IC50 values for kinase inhibition) can be addressed via:
- Molecular docking : Compare binding poses in kinase active sites (e.g., using AutoDock Vina) to identify steric clashes caused by tert-butyl groups .
- Free-energy perturbation (FEP) : Quantify substituent effects on binding affinity .
- Meta-analysis : Aggregate data from analogs to identify outliers due to assay variability (e.g., ATP concentration in kinase assays) .
Q. What strategies are recommended for designing SAR studies to improve metabolic stability without compromising potency?
- Substituent modifications : Replace tert-butyl with smaller groups (e.g., cyclopropyl) to reduce CYP450 metabolism while retaining hydrophobic interactions .
- Isotere replacement : Substitute the phenyl group with bioisosteres (e.g., pyridyl) to enhance solubility and reduce hepatic clearance .
- In vitro assays : Use microsomal stability assays (human liver microsomes) and LC-MS/MS to quantify metabolite formation .
Q. How can reaction engineering principles optimize large-scale synthesis for preclinical studies?
- Flow chemistry : Continuous flow systems improve heat transfer and reduce side reactions during amidation .
- Catalyst recycling : Immobilize Pd catalysts on silica supports to minimize metal leaching .
- Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real-time .
Q. What experimental and computational approaches validate target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts .
- CRISPR knockouts : Validate specificity using kinase-deficient cell lines .
- Kinobead profiling : Competitively quantify binding to endogenous kinases in lysates .
Methodological Notes
- Contradiction resolution : Cross-validate bioactivity data using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability) .
- Scalability : Prioritize atom-economical steps (e.g., one-pot syntheses) to reduce waste .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
